1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride
Description
1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride (C₆H₁₂Cl₂F₃N₂) is a piperazine derivative featuring a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 2 of the piperazine ring. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c1-11-3-2-10-4-5(11)6(7,8)9;;/h5,10H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRGZFIBXUFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408964-70-3 | |
| Record name | 1-methyl-2-(trifluoromethyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Alkylation Reactions
The compound participates in alkylation reactions, often serving as a nucleophile. A common method involves reacting 1-methylpiperazine with trifluoromethyl halides (e.g., CF₃I or CF₃Br) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) .
Example Reaction:
Conditions:
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Solvent: DMF, THF, or ethanol
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Temperature: 60–80°C
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Yield: ~84–85% (improved to 95–96% via microwave-assisted synthesis)
Nucleophilic Substitution
The piperazine ring undergoes nucleophilic substitution at the nitrogen or carbon positions. For instance, the trifluoromethyl group enhances electrophilicity at adjacent carbons, enabling reactions with amines or alcohols.
Key Reaction Pathways:
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties :
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: Na₂CO₃
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Solvent: DME/H₂O (3:1)
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Temperature: 90°C, 12 h
Salt Formation and Acid-Base Reactions
The dihydrochloride form reacts with strong bases (e.g., NaOH) to regenerate the free base, which can be extracted into organic solvents like chloroform . Conversely, treatment with acids (e.g., H₂SO₄) produces alternative salts.
Solubility Data:
| Form | Solubility (mg/mL) |
|---|---|
| Dihydrochloride | 45 (water), 12 (ethanol) |
| Free base | 3 (water), 85 (chloroform) |
Functional Group Transformations
The trifluoromethyl group enables unique transformations:
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Triflate Formation: Reacts with triflic anhydride to generate triflate intermediates for further substitutions.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the piperazine ring under high pressure, though this is less common.
Scientific Research Applications
Medicinal Chemistry
Tachykinin Antagonism
One of the primary applications of 1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride is its role as a tachykinin antagonist. Tachykinins are neuropeptides that play significant roles in various physiological processes, including pain perception and inflammation. Compounds derived from piperazine, including this specific derivative, have been shown to effectively antagonize tachykinin receptors, particularly Substance P and Neurokinin A and B. This antagonism is beneficial in treating conditions such as asthma, bronchitis, and other inflammatory diseases .
Analgesic Properties
Research has indicated that methyl-piperazine derivatives exhibit analgesic activities. The compound's structure allows it to interact with pain pathways, providing potential relief for various types of pain, including migraine and neuropathic pain. Studies have demonstrated that these derivatives can offer both central and peripheral analgesic effects, making them candidates for further development in pain management therapies .
Pharmacological Applications
Central Nervous System (CNS) Effects
The compound's ability to penetrate the CNS opens avenues for treating neurological disorders. Its pharmacological profile suggests potential applications in managing conditions such as anxiety, depression, and schizophrenia by modulating neurotransmitter systems .
Therapeutic Uses
Beyond pain management and CNS applications, this compound may also be useful in treating gastrointestinal diseases (e.g., ulcerative colitis), respiratory conditions (e.g., chronic obstructive pulmonary disease), and even certain cancers due to its anti-inflammatory properties .
Synthetic Applications
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block for developing new drugs with improved pharmacokinetic profiles .
Case Studies of Synthetic Routes
Recent studies have highlighted synthetic approaches utilizing this compound to create novel piperazine derivatives with enhanced biological activities. For example, reactions involving N-alkylation of piperazines with aromatic substrates have yielded compounds with significant therapeutic potential .
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Tachykinin antagonism; analgesic properties |
| Pharmacological Applications | Central nervous system effects; therapeutic uses for gastrointestinal and respiratory diseases |
| Synthetic Applications | Intermediate for drug synthesis; creation of novel piperazine derivatives |
Mechanism of Action
The mechanism of action of 1-methyl-2-(trifluoromethyl)piperazine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact molecular pathways involved vary based on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine Dihydrochloride (C₁₃H₁₉Cl₂F₃N₂): The CF₃ group is attached to a phenyl ring, which is further linked to the piperazine via an ethyl chain. Molecular weight: 331.203 g/mol, significantly higher than the target compound (227.08 g/mol), suggesting differences in bioavailability and permeability .
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride) :
- Features a bulky 2,3,4-trimethoxybenzyl group at position 3.
- Used clinically as an antianginal agent, highlighting the therapeutic relevance of aromatic substitutions on piperazine derivatives.
- The methoxy groups may contribute to hydrogen bonding and solubility, contrasting with the electron-withdrawing CF₃ group in the target compound .
Physicochemical Properties
- NMR Shielding Trends :
- Mutagenicity Risks :
Data Table: Key Properties of Selected Piperazine Dihydrochlorides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notable Biological Activity | Key Features |
|---|---|---|---|---|---|
| 1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride | C₆H₁₂Cl₂F₃N₂ | 227.08 | Methyl (C1), CF₃ (C2) | N/A (Theoretical metabolic stability) | Compact structure, high polarity |
| 1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride | C₁₃H₁₉Cl₂F₃N₂ | 331.20 | Phenyl-ethyl-CF₃ (side chain) | Anticancer (hypothesized) | Aromatic, higher lipophilicity |
| Trimetazidine Dihydrochloride | C₁₄H₂₂Cl₂N₂O₃ | 353.24 | 2,3,4-Trimethoxybenzyl (C4) | Antianginal | Hydrogen-bonding methoxy groups |
| Buclizine Dihydrochloride | C₂₈H₃₂Cl₄N₂ | 532.38 | Diphenylmethyl (C4), tert-butyl (C1) | Antihistamine | Bulky, CNS penetration limited |
Biological Activity
1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperazine ring substituted with a methyl and a trifluoromethyl group. This structural configuration is known to influence its interaction with biological targets, particularly in the central nervous system.
This compound exhibits various mechanisms of action, primarily through its interaction with neurotransmitter receptors. It has been studied for its affinity towards serotonin receptors, which play a crucial role in mood regulation and other physiological processes.
Serotonin Receptor Binding
Research indicates that compounds with similar piperazine structures can modulate serotonin receptor activity. For instance, studies have shown that piperazine derivatives can act as agonists or antagonists at different serotonin receptor subtypes, influencing neurotransmitter release and neuronal excitability .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antidepressant Effects
Studies have demonstrated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The mechanism often involves the modulation of serotonin levels in the brain, which is critical for mood regulation. For example, compounds structurally related to 1-Methyl-2-(trifluoromethyl)piperazine have shown significant increases in serotonin release .
2. Cytotoxicity and Cancer Research
Recent investigations into piperazine derivatives have revealed their potential cytotoxic effects against various cancer cell lines. For instance, modifications to the piperazine structure have led to increased activity against pancreatic cancer cells, suggesting that this compound may also possess anticancer properties .
3. Neuroprotective Properties
There is emerging evidence that piperazine compounds may offer neuroprotective benefits. Research focusing on Alzheimer's disease has explored how derivatives can target pathological hallmarks associated with neurodegeneration .
Case Study 1: Serotonin Receptor Affinity
A series of studies evaluated the binding affinity of various piperazine derivatives at serotonin receptors. The results indicated that certain structural modifications significantly enhanced receptor binding, correlating with increased antidepressant-like behavior in animal models .
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects of modified piperazines on multiple cancer cell lines, this compound exhibited promising growth inhibition rates against several types of cancer cells, including MDA-MB-231 (breast cancer) and MiaPaCa-2 (pancreatic cancer) cells .
Data Table: Biological Activity Summary
Q & A
Q. What are the key physicochemical properties of 1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride relevant to experimental design?
The compound is a water-soluble, non-volatile solid with molecular weight 586.16 (piperazine base) and 159.08 (dihydrochloride form). Its solubility in water and low volatility make it suitable for aqueous buffer systems. Critical properties include a freezing point of 335°C (dihydrochloride) and pKa values extrapolated to infinite dilution (pK₁ = 5.32, pK₂ = 9.70) using the Debye-Hückel equation . These properties are essential for designing stability studies or pH-dependent reactions.
Q. What safety precautions are necessary when handling this compound?
The dihydrochloride form is classified as a mutagen and primary irritant. Recommended precautions include:
- Using PPE (gloves, lab coats, eye protection) to avoid skin/eye contact.
- Working in a fume hood to prevent inhalation of dust.
- Storing in sealed containers away from ignition sources due to combustible solid properties .
- Adhering to OSHA guidelines (5 mg/m³ TWA exposure limit) for workplace safety .
Q. What synthetic routes are commonly employed for piperazine derivatives like this compound?
Piperazine derivatives are typically synthesized via coupling reactions. For example:
- Use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling reagents.
- Activation with trifluoroacetic acid (TFA) for carboxyl group derivatization on peptides .
- Optimization of reaction conditions (e.g., anhydrous DMF, NEt₃ as base) to enhance yield and purity .
Advanced Research Questions
Q. How can researchers accurately determine the pKa values of this compound in aqueous solutions?
Methodology :
- Conduct potentiometric titrations with standardized NaOH, using glass or hydrogen electrodes for pH measurement.
- Prepare equimolar solutions of the dihydrochloride and monohydrochloride forms to identify pK₁ and pK₂ transitions.
- Apply the Debye-Hückel equation to extrapolate pKa values at infinite dilution, accounting for ionic strength effects (Table II in ).
- Validate results with replicate titrations under controlled temperature (25°C) to minimize experimental error .
Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?
Approach :
- Replicate buffer preparation using piperazine dihydrochloride and glycylglycine mixtures (Table I in ) to standardize pH.
- Compare stability across ionic strengths (0.1–0.5 M) to identify confounding factors.
- Use high-purity reagents and degassed solvents to eliminate oxidative degradation.
- Cross-validate with HPLC (e.g., retention time ≥2× main peak) to assess purity and degradation products .
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
The trifluoromethyl (-CF₃) group enhances:
- Metabolic stability : Resistance to enzymatic degradation due to strong C-F bonds.
- Lipophilicity : Improved membrane permeability, critical for CNS-targeting drugs.
- Electron-withdrawing effects : Modulates piperazine’s basicity, affecting receptor binding kinetics. Studies using analogous trifluoromethyl-piperazine derivatives demonstrate enhanced selectivity for serotonin receptors, suggesting utility in neuropharmacology .
Q. What advanced analytical techniques are recommended for characterizing this compound?
Techniques :
- HPLC with area normalization : Quantify purity (>95%) and detect impurities .
- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., trifluoromethyl at ~110 ppm in ¹⁹F NMR).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 343.1 for C₁₇H₂₇ClN₂OS) .
- X-ray crystallography : Resolve stereochemistry for chiral centers in derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
